molecular formula C19H19Cl5N2O B11985933 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide

Cat. No.: B11985933
M. Wt: 468.6 g/mol
InChI Key: WOONZLWZDPCLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a trichloroethyl group, and a dichlorophenyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodo-phenylamino)-ethyl)-benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide

Uniqueness

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19Cl5N2O

Molecular Weight

468.6 g/mol

IUPAC Name

4-tert-butyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide

InChI

InChI=1S/C19H19Cl5N2O/c1-18(2,3)12-9-7-11(8-10-12)16(27)26-17(19(22,23)24)25-14-6-4-5-13(20)15(14)21/h4-10,17,25H,1-3H3,(H,26,27)

InChI Key

WOONZLWZDPCLEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.